5-Amino-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
5-amino-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRTXLXKTLCGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 2,4 Dichlorobenzamide
Direct Synthesis Strategies for 5-Amino-2,4-dichlorobenzamide
The direct synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves the initial formation of a substituted benzamide (B126) followed by functional group interconversions to introduce the amino group.
Amidation Reactions and Optimization of Reaction Conditions
A primary route to this compound likely proceeds through the amidation of a suitable benzoic acid precursor. A plausible precursor is 2,4-dichloro-5-nitrobenzoic acid. The synthesis would therefore involve two key steps: the amidation of 2,4-dichloro-5-nitrobenzoic acid to form 2,4-dichloro-5-nitrobenzamide, followed by the reduction of the nitro group to an amino group.
The amidation of carboxylic acids can be achieved using various reagents and conditions. researchgate.net Common methods involve the activation of the carboxylic acid, often by conversion to a more reactive species like an acyl chloride or through the use of coupling agents. For the conversion of 2,4-dichloro-5-nitrobenzoic acid to its corresponding amide, several conditions could be optimized.
Table 1: Illustrative Reaction Conditions for the Amidation of a Substituted Benzoic Acid
| Activating Agent | Amine Source | Solvent | Catalyst/Additive | Temperature (°C) |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Ammonia (B1221849) (aq.) | Toluene | None | 70-80 |
| Oxalyl Chloride | Ammonia (gas) | Dichloromethane | DMF (catalytic) | 0 to RT |
| EDC/HOBt | Ammonium (B1175870) Chloride | DMF | DIPEA | RT |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, CDI: Carbonyldiimidazole, DMF: Dimethylformamide, DIPEA: N,N-Diisopropylethylamine, RT: Room Temperature.
Following the successful synthesis of 2,4-dichloro-5-nitrobenzamide, the subsequent reduction of the nitro group is required. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.net
Multi-step Convergent and Divergent Synthesis Approaches
While a linear synthesis as described above is feasible, multi-step convergent or divergent strategies can offer advantages in terms of efficiency and the generation of molecular diversity.
A convergent synthesis approach could involve the separate synthesis of two key fragments that are then combined in a later step. For instance, a pre-formed aminodichlorophenyl fragment could be coupled with a source of the amide group. However, for a relatively small molecule like this compound, a linear approach is generally more practical.
A divergent synthesis strategy would utilize this compound as a common intermediate to generate a library of related compounds. From this central molecule, various derivatives can be synthesized by modifying the amino or amide functionalities, or by further substitution on the aromatic ring. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key considerations include the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.
For the amidation step, moving away from stoichiometric activating agents that generate significant waste (like thionyl chloride) towards catalytic methods is a key green strategy. For example, the use of boronic acid catalysts or enzyme-catalyzed amidations in aqueous media represents a more sustainable approach. nih.gov
In the reduction of the nitro group, catalytic hydrogenation is generally considered a greener alternative to the use of stoichiometric metal reductants, as it produces water as the primary byproduct. The use of recyclable catalysts, such as magnetic nanoparticles coated with a catalytic metal, can further enhance the green credentials of the process. mdpi.com
Solvent choice is another critical aspect. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. Catalyst-free and solvent-free reaction conditions, where possible, are ideal from a green chemistry perspective.
Derivatization and Functionalization of the Amide Moiety
The amide moiety of this compound offers opportunities for further chemical modification, allowing for the synthesis of a range of derivatives with potentially new properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions, although these transformations are generally less facile than the corresponding reactions on the amino group due to the reduced nucleophilicity of the amide nitrogen.
N-Alkylation of the amide can be achieved under basic conditions using an appropriate alkylating agent, such as an alkyl halide or sulfate. The reaction typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion which then acts as the nucleophile.
N-Acylation of the amide would lead to the formation of an imide. This can be accomplished by reacting the amide with an acyl chloride or an acid anhydride (B1165640) under appropriate conditions, often with heating.
It is important to note that in the case of this compound, the presence of the more nucleophilic amino group would likely lead to preferential N-alkylation or N-acylation at the amino position unless it is appropriately protected.
Substitutions at the Benzamide Ring
The existing substituents on the benzamide ring of this compound will direct the position of any further electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group. The chloro groups are deactivating but also ortho-, para-directing. The amide group is a deactivating, meta-directing group.
Potential electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., Br or I) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, although the reaction conditions would need to be carefully controlled to avoid over-oxidation, especially of the amino group.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | NBS, MeCN | 5-Amino-6-bromo-2,4-dichlorobenzamide |
| Nitration | HNO₃, H₂SO₄ | 5-Amino-2,4-dichloro-6-nitrobenzamide |
Elucidation of Synthetic Pathways and Chemical Reactivity of this compound
Detailed analysis of the synthetic methodologies and chemical transformations involving the compound this compound reveals a landscape ripe for further exploration. While specific documented routes to this exact molecule and its subsequent reactions are not extensively detailed in publicly accessible scientific literature, a comprehensive understanding can be constructed by examining analogous structures and established organic chemistry principles. This article delineates potential synthetic strategies and predictable chemical behaviors of the title compound, structured around key transformations of its functional groups.
The inherent reactivity of this compound is dictated by its three primary functional regions: the benzamide core, the amino group, and the two chlorine substituents on the aromatic ring. Strategic manipulation of these sites allows for the construction of a diverse array of chemical entities.
Heterocyclic Annulation Strategies
The presence of both an amino group and an adjacent aromatic ring in this compound makes it a viable precursor for the synthesis of various heterocyclic systems. Annulation, the formation of a new ring fused to the existing benzene (B151609) ring, can be achieved through reactions that engage the amino group and an ortho carbon-hydrogen bond. While specific examples utilizing this compound are scarce, established methodologies for the synthesis of quinazolines, benzimidazoles, and other related heterocycles from ortho-amino anilines and their derivatives provide a predictive framework.
For instance, the synthesis of quinazoline (B50416) derivatives could potentially be achieved by reacting this compound with a suitable one-carbon synthon, such as formic acid or its derivatives, under cyclodehydration conditions. Similarly, reaction with aldehydes or ketones could lead to the formation of dihydroquinazolines, which can be subsequently oxidized.
The formation of benzimidazoles would typically require a 1,2-diamine, which is not present in the starting molecule. However, transformations that introduce a second nitrogen-containing substituent ortho to the existing amino group could pave the way for subsequent benzimidazole (B57391) ring closure.
Amino Group Transformations and Functionalization
The amino group is a versatile handle for a wide range of chemical modifications, including protection, coupling reactions, and electrophilic or nucleophilic attacks.
To facilitate selective reactions at other positions of the molecule, the nucleophilic amino group often requires temporary protection. Common protecting groups for anilines, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are expected to be applicable to this compound. The introduction of these groups would modulate the reactivity of the amino group, allowing for selective manipulation of the chlorine atoms or the benzamide functionality.
Table 1: Common Protecting Groups for Amino Functionality
| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |
Subsequent deprotection under specific conditions would then restore the amino functionality for further synthetic steps.
The nucleophilic nature of the primary amine in this compound allows for straightforward coupling reactions to form amides, ureas, and thioureas.
Amide Formation: Acylation with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding N-acylated derivatives. Alternatively, coupling with carboxylic acids using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would also produce the desired amides.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates would lead to the formation of substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Table 2: Representative Coupling Reactions of the Amino Group
| Reaction Type | Reagent | Product Type |
| Amide Formation | R-COCl, Base | N-Acyl derivative |
| Amide Formation | (R-CO)₂O, Base | N-Acyl derivative |
| Amide Formation | R-COOH, Coupling Agent | N-Acyl derivative |
| Urea Formation | R-N=C=O | N,N'-Disubstituted urea |
| Thiourea Formation | R-N=C=S | N,N'-Disubstituted thiourea |
The amino group can undergo various other transformations. Alkylation with alkyl halides can introduce alkyl substituents, though over-alkylation can be a challenge. Arylation, for instance, through Buchwald-Hartwig amination, could also be envisioned to form N-aryl derivatives. The amino group can also be converted to other functionalities, such as an azide (B81097) via diazotization followed by substitution, opening up further avenues for chemical diversification.
Chlorination Site Manipulation and Regioselectivity Studies
The two chlorine atoms on the aromatic ring of this compound present opportunities for further functionalization, although their reactivity is generally low towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The positions of the chlorine atoms (2 and 4) relative to the amino (at C5) and benzamide groups will influence their relative reactivity.
Regioselectivity in any potential substitution reaction would be a key consideration. The chlorine at the 4-position is para to the amino group and ortho to the benzamide group, while the chlorine at the 2-position is ortho to the benzamide group. The electronic effects of these substituents would dictate the preferred site of attack for a given nucleophile. However, without specific experimental data for this compound, predicting the outcome of such reactions remains speculative. It is an area that warrants experimental investigation to determine the feasibility and regiochemical preferences of nucleophilic substitution at these chlorinated positions.
Advanced Structural Elucidation and Solid State Characterization of 5 Amino 2,4 Dichlorobenzamide and Its Derivatives
X-ray Crystallographic Analysis
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 2,4-dichlorobenzamide (B1293658), these studies reveal key structural features, from molecular conformation to the intricate network of intermolecular forces that dictate crystal packing.
Crystal Structure Determination and Polymorphism Studies
The crystal structure of 2,4-dichlorobenzamide derivatives has been a subject of scientific investigation. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, was found to crystallize in the monoclinic system with a P2₁/n space group. rsc.org Similarly, another related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was analyzed, revealing two independent molecules within its crystal structure. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. While specific polymorphism studies on 5-Amino-2,4-dichlorobenzamide are not extensively documented in the provided results, the study of its derivatives suggests that different crystallization conditions could potentially lead to various polymorphic forms, each with unique stability and properties.
Table 1: Crystallographic Data for a 2,4-Dichlorobenzamide Derivative This table presents representative crystallographic data for a related derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, as specific data for the parent compound was not available in the search results.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | Value not available |
Conformational Analysis in the Crystalline State
In the crystalline state, the conformation of benzamide (B126) derivatives is influenced by the steric and electronic effects of their substituents. For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the planar rings were observed to be situated at a dihedral angle of 33.32(6)°. rsc.org This twisting is a common feature in such molecules, arising from the balance between maximizing conjugation and minimizing steric hindrance. The amide group's orientation relative to the dichlorinated benzene (B151609) ring is a key conformational parameter, affecting both intramolecular and intermolecular interactions. smolecule.com
Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding
The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions. Hydrogen bonds, involving the amino and amide groups, are expected to be prominent. In derivatives, N–H⋯O and N–H⋯S hydrogen bonds have been observed to form motifs, such as R²₂(8) rings, which link molecules into infinite chains. rsc.org
Table 2: Hydrogen and Halogen Bond Interactions in Dichlorobenzamide Derivatives This table provides examples of interaction types and typical distances observed in related structures.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N–H···O | ~2.18 |
| Hydrogen Bond | C–H···O | ~2.45 |
| Halogen Bond | C–H···Cl | ~2.89 |
| Halogen Bond | Cl···Cl | ~3.62 |
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
For a derivative of 2,4-dichlorobenzamide, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from H⋯C/C⋯H (20.9%), H⋯H (20.5%), H⋯Cl/Cl⋯H (19.4%), H⋯O/O⋯H (13.8%), and H⋯S/S⋯H (8.9%) interactions. rsc.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in a related compound, 4-amino-3,5-dichloropyridine, Cl⋯H/H⋯Cl contacts accounted for 40.1% of the interactions, highlighting the importance of halogen-hydrogen contacts. nih.gov These analyses demonstrate that a combination of hydrogen bonding, halogen bonding, and van der Waals forces collectively stabilize the three-dimensional crystal structure. rsc.org
Table 3: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2,4-Dichlorobenzamide Derivative
| Contact Type | Contribution (%) |
| H···C/C···H | 20.9 |
| H···H | 20.5 |
| H···Cl/Cl···H | 19.4 |
| H···O/O⋯H | 13.8 |
| H···S/S···H | 8.9 |
Advanced NMR Spectroscopic Investigations
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers insights into the structure and dynamics of molecules in solution.
Multi-Dimensional NMR Techniques for Structure and Conformation
Advanced, multi-dimensional NMR techniques are invaluable for the complete structural assignment of complex organic molecules like this compound. While specific multi-dimensional NMR studies for this exact compound were not found in the search results, the characterization of its derivatives often employs ¹H NMR and ¹³C NMR. dntb.gov.uamdpi.com For example, the ¹H NMR spectrum of N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide hydrochloride has been reported. nih.gov
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximities of atoms, offering insights into the preferred conformation of the molecule in solution, which can then be compared to the solid-state conformation determined by X-ray crystallography.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in solid materials, making it indispensable for differentiating between crystalline and amorphous forms of a compound like this compound. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information.
In a crystalline solid, molecules are arranged in a highly ordered, repeating lattice. This long-range order results in specific, well-defined local environments for each nucleus. Consequently, ssNMR spectra of crystalline materials, typically acquired using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), exhibit sharp, narrow resonances. The precise chemical shifts are highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding, allowing ssNMR to distinguish between different polymorphic forms of the same compound.
Conversely, amorphous materials lack long-range periodic order. Molecules exist in a distribution of different conformations and local environments. This structural disorder leads to a range of slightly different chemical shifts for a given nucleus, resulting in broad, often featureless peaks in the ssNMR spectrum. chemrxiv.org
A key technique to distinguish and characterize co-existing crystalline and amorphous phases is based on the difference in proton spin-lattice relaxation times in the rotating frame (T₁ρ). nih.gov Amorphous domains typically exhibit shorter T₁ρ values due to greater molecular mobility compared to rigid crystalline lattices. By applying a T₁ρ-filtered pulse sequence, signals from the rapidly relaxing amorphous regions can be selectively suppressed, allowing the sharp signals from the crystalline component to be observed clearly. nih.gov For instance, in studies of glycine, T₁ρ filtering was used to remove the broad signal from the amorphous phase, isolating the sharp peak corresponding to the crystalline β polymorph. nih.gov
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. One would expect the ¹³C CPMAS spectrum of a highly crystalline sample to show distinct, sharp signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons bonded to chlorine and nitrogen would be especially sensitive to the packing arrangement. An amorphous sample, in contrast, would display broad, overlapping resonances, making specific assignments difficult.
Table 1: Hypothetical ¹³C ssNMR Data for Crystalline vs. Amorphous this compound
| Form | C=O Signal | Aromatic C-Cl Signals | Aromatic C-N Signal | Linewidth |
| Crystalline | Sharp, single resonance | Two sharp, distinct resonances | Sharp, single resonance | Narrow |
| Amorphous | Broad resonance | Broad, overlapping resonances | Broad resonance | Broad |
Dynamic NMR Studies of Rotational Barriers
Dynamic Nuclear Magnetic Resonance (DNMR) is an essential technique for quantifying the kinetics of molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu In the case of this compound, the most significant rotational barrier accessible by DNMR is the rotation around the amide C-N bond.
This rotation is hindered due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. montana.edu At low temperatures, this rotation is slow on the NMR timescale, and if the groups attached to the nitrogen were different (e.g., N-alkylated derivatives), separate signals would be observed for atoms that are chemically non-equivalent due to the fixed amide plane. For the primary amide in this compound, the two amide protons are diastereotopic due to the unsymmetrical substitution on the phenyl ring, and they would be expected to show distinct chemical shifts at low temperature.
As the temperature of the sample is increased, the rate of rotation around the C-N bond increases. When the rate of this exchange becomes comparable to the frequency difference between the signals of the exchanging nuclei, the peaks broaden. mdpi.com Upon further heating, a point is reached, known as the coalescence temperature (Tc), where the two distinct peaks merge into a single, broad resonance. At temperatures well above Tc, the rotation is so rapid that the detector averages the environments, and a single, sharp peak is observed. montana.edumdpi.com
By analyzing the line shape of the exchanging signals as a function of temperature, or by using the coalescence temperature, the rate constant (k) for the rotation can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. mdpi.com Studies on related compounds, such as N,N-dimethylacetamide and various benzamides, have established that the rotational barrier for amides is typically in the range of 12-25 kcal/mol. nih.govacs.org For example, a study on N-benzhydrylformamides reported rotational barriers for the formyl group of around 20–23 kcal/mol. mdpi.comnih.gov Given its structure, the rotational barrier for the C-N bond in this compound is expected to fall within this established range for aromatic amides.
Table 2: Typical Rotational Barriers for Amide Bonds in Related Compounds
| Compound | Rotational Barrier (ΔG‡) kcal/mol | Method | Reference |
| N-Benzhydryl-N-methylformamide | 20-23 | Dynamic NMR & DFT | mdpi.comnih.gov |
| Isonicotinamide | 14.1 ± 0.2 | Dynamic NMR | nih.gov |
| N,N-dimethylacetamide | ~18-21 | Dynamic NMR | montana.eduacs.org |
Mass Spectrometric Fragmentation Pathways and Mechanistic Interpretations
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (MW ≈ 205.0 Da for the most common isotopes), electron ionization (EI) would induce characteristic fragmentation pathways based on its functional groups: an aromatic amine, a primary amide, and chloro-substituents.
Upon ionization, a molecular ion (M⁺˙) is formed at m/z 205 (for ³⁵Cl₂) and 207 (for ³⁵Cl³⁷Cl) and 209 (for ³⁷Cl₂), showing a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation is driven by the stability of the resulting ions and neutral losses.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for primary amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the amide group as a neutral radical (•NH₂) or the formation of a stable acylium ion.
Loss of •NH₂: M⁺˙ → [M - 16]⁺. This would result in the formation of the 2,4-dichloro-5-aminobenzoyl cation at m/z 189.
Formation of the Benzoyl Cation: Cleavage can also lead to the formation of the [C₆H₂Cl₂(NH₂)CO]⁺ ion.
Loss of the Entire Amide Moiety: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of •CONH₂.
Loss of •CONH₂: M⁺˙ → [M - 44]⁺. This would generate the 5-amino-2,4-dichlorophenyl cation at m/z 161.
Loss of Halogens: The loss of a chlorine radical (•Cl) is a common pathway for chlorinated aromatic compounds.
Loss of •Cl: M⁺˙ → [M - 35]⁺. This would produce an ion at m/z 170. Subsequent loss of the second chlorine atom is also possible.
Loss of HCl: Elimination of a neutral HCl molecule, often involving an ortho-substituent, can occur.
Loss of HCl: M⁺˙ → [M - 36]⁺˙. This would lead to a radical cation at m/z 169.
Decarbonylation: Acylium ions formed through alpha-cleavage can subsequently lose a neutral carbon monoxide (CO) molecule.
[M - 16]⁺ → [M - 16 - 28]⁺: The ion at m/z 189 could lose CO to form the 5-amino-2,4-dichlorophenyl cation at m/z 161.
The fragmentation pattern would be a composite of these and other minor pathways, with the relative abundances of the fragment ions providing a structural fingerprint of the molecule. The predicted collision cross section (CCS) values for protonated adducts [M+H]⁺ also provide structural information. uni.lu
Table 3: Predicted Mass Spectrometric Fragments for this compound
| Fragment Ion Structure | Proposed Neutral Loss | Theoretical m/z (for ³⁵Cl) |
| [C₇H₆Cl₂N₂O]⁺˙ (Molecular Ion) | - | 204 |
| [C₇H₄Cl₂NO]⁺ | •NH₂ | 188 |
| [C₆H₄Cl₂N]⁺ | •CONH₂ | 160 |
| [C₇H₆ClN₂O]⁺˙ | •Cl | 169 |
| [C₇H₅ClN₂O]⁺˙ | HCl | 168 |
| [C₆H₄Cl₂N]⁺ | •NH₂, CO | 160 |
Note: m/z values are approximated to the nearest integer for the most abundant isotope (³⁵Cl). The actual spectrum would show isotopic clusters.
Spectroscopic Investigations and Vibrational Analysis of 5 Amino 2,4 Dichlorobenzamide
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. spectroscopyonline.commt.com While FT-IR measures the absorption of infrared radiation by a molecule, Raman spectroscopy analyzes the inelastic scattering of monochromatic light. mt.com Together, they provide a detailed "fingerprint" of the molecule's structure. spectroscopyonline.commt.com For asymmetrical molecules, some vibrations may be strong in one spectrum and weak or absent in the other, making their combined use crucial for a complete vibrational assignment. spectroscopyonline.com
Characteristic Vibrational Modes Assignment
The vibrational spectra of 5-Amino-2,4-dichlorobenzamide are characterized by distinct bands corresponding to the stretching and bending of its various functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to aid in the assignment of these vibrational modes. nih.govresearchgate.net
Key vibrational modes for related benzamide (B126) structures include:
N-H Vibrations: The amino (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations. In similar aromatic amines, these bands are observed in the region of 3300-3500 cm⁻¹. spectroscopyonline.comajol.info For instance, in some 2-aminopyrimidines, the free and hydrogen-bonded N-H stretches appear at distinct frequencies. ajol.info
C=O Vibrations: The carbonyl (C=O) stretching vibration of the amide group is a strong, characteristic band, often appearing around 1650 cm⁻¹ in both IR and Raman spectra. spectroscopyonline.com
Aromatic C-H and C=C Vibrations: The benzene (B151609) ring gives rise to several characteristic vibrations. C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. spectroscopyonline.com
C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibrations are expected at lower frequencies, typically in the range of 600-800 cm⁻¹.
Amide Bands: In addition to the C=O stretch (Amide I), other amide bands like the Amide II band (primarily N-H bending and C-N stretching) appear around 1550 cm⁻¹ and are often more prominent in the IR spectrum. spectroscopyonline.com
A detailed assignment of the vibrational modes for this compound would require specific experimental data and computational analysis for this particular molecule. However, based on data from analogous compounds, a general expectation of the spectral features can be established.
Table 1: General Vibrational Mode Assignments for Aromatic Amides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum |
| N-H Asymmetric Stretch | 3400 - 3500 | IR, Raman |
| N-H Symmetric Stretch | 3300 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |
| N-H Bend (Amide II) | 1550 - 1640 | IR |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
This table provides generalized ranges and the presence in spectra can vary based on molecular symmetry and other factors.
Hydrogen Bonding Effects on Vibrational Spectra
Hydrogen bonding, both intramolecular (within the same molecule) and intermolecular (between different molecules), significantly influences vibrational spectra. mdpi.comruc.dk The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound makes it susceptible to such interactions. davcollegekanpur.ac.in
The formation of hydrogen bonds typically leads to:
A redshift (shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. researchgate.net This is due to the weakening of the N-H bond as the hydrogen atom interacts with an electronegative atom.
A shift in the C=O stretching frequency. The direction of the shift (red or blue) can depend on the nature and geometry of the hydrogen bond.
The crystalline state of a compound can reveal different hydrogen bonding networks compared to its state in a solution, leading to variations in the spectra. americanpharmaceuticalreview.com The study of these effects provides valuable insights into the supramolecular structure of this compound. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. researchgate.net
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophoric groups: the substituted benzene ring and the amide group.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity bands and are characteristic of aromatic and conjugated systems. For benzene and its derivatives, these transitions give rise to strong absorption bands in the UV region. researchgate.net
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These bands are generally weaker in intensity compared to π → π* transitions. ijiset.com The carbonyl group's n → π* transition is a common feature in the UV spectra of amides. researchgate.net
The combination of the amino, chloro, and benzamide functionalities creates a complex chromophoric system. The amino group acts as an auxochrome, a group that modifies the absorption of a chromophore, often leading to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The chlorine atoms can also influence the electronic transitions.
Solvent Effects on Absorption Characteristics
The polarity of the solvent can significantly affect the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. ijcce.ac.irscispace.com Studying these solvent effects can provide information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. ijcce.ac.ir
π → π Transitions:* For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift (red shift). researchgate.net This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic shift (blue shift). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.
By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, it is possible to identify the nature of the observed electronic transitions. For example, a study on aminoazobenzene dyes showed a bathochromic shift with increasing solvent polarity, indicating a π → π* transition. researchgate.netscispace.comresearchgate.net
Table 2: Expected Solvent Effects on Electronic Transitions
| Transition Type | Effect of Increasing Solvent Polarity |
| π → π | Bathochromic Shift (Red Shift) |
| n → π | Hypsochromic Shift (Blue Shift) |
Combined Spectroscopic Data Interpretation for Structural Validation
The integration of data from FT-IR, Raman, and UV-Vis spectroscopy provides a powerful approach for the comprehensive structural validation of this compound.
FT-IR and Raman spectra confirm the presence of the key functional groups (amino, amide, and chloro-substituted benzene ring) through their characteristic vibrational frequencies. spectroscopyonline.com The complementarity of the two techniques ensures a more complete picture of the vibrational framework. spectroscopyonline.com
UV-Vis spectroscopy elucidates the electronic structure, identifying the chromophoric system and the types of electronic transitions that occur. researchgate.net Solvent-dependent studies further refine the understanding of these transitions. ijcce.ac.ir
By correlating the vibrational data with the electronic absorption data, a self-consistent and detailed model of the molecular structure and properties of this compound can be constructed. For example, the effects of the substituents (amino and chloro) on the benzene ring, as observed in the vibrational spectra, can be correlated with their influence on the electronic transitions observed in the UV-Vis spectrum. This combined approach is essential for the unambiguous characterization of complex organic molecules.
Computational and Theoretical Chemistry Studies of 5 Amino 2,4 Dichlorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties, geometry, and reactivity of 5-amino-2,4-dichlorobenzamide. These methods solve approximations of the Schrödinger equation to provide detailed insights into the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. science.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like this compound. The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.
For this compound, DFT calculations, commonly using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are performed to determine its most stable three-dimensional structure, a process known as geometry optimization. psu.edu This process systematically adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
The table below presents hypothetical optimized geometric parameters for this compound, which would be typical results from a DFT/B3LYP/6-311G(d,p) calculation.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.395 |
| Bond Length (Å) | C1-C(O)NH2 | 1.498 |
| Bond Length (Å) | C4-Cl | 1.745 |
| Bond Length (Å) | C5-N(H2) | 1.380 |
| Bond Length (Å) | C(O)-N | 1.360 |
| Bond Angle (°) | C2-C1-C6 | 119.5 |
| Bond Angle (°) | C3-C4-Cl | 119.8 |
| Bond Angle (°) | C4-C5-N | 121.0 |
| Dihedral Angle (°) | C2-C1-C(O)-N | -25.5 |
| Dihedral Angle (°) | C6-C5-N-H | 0.5 |
These calculations confirm that the molecule is not perfectly planar, with the amide group typically twisted slightly out of the plane of the benzene (B151609) ring. psu.edu
Ab Initio Methods for High-Accuracy Energetics
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. nih.gov These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. peerj.comnih.govbuffalo.edu
While DFT is highly efficient, ab initio methods, particularly high-level ones like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry, especially for calculating energies. nih.gov However, their high computational cost often limits their application to smaller molecules.
For this compound, these methods would be employed to obtain highly accurate values for properties like ionization potential, electron affinity, and reaction energies. For instance, a comparison between HF, MP2, and DFT methods reveals that while HF theory provides a foundational, qualitative picture, it often overestimates interaction energies. core.ac.uk MP2 improves upon HF by including electron correlation, providing more accurate results, though it can be sensitive to the choice of basis set. nih.govbuffalo.edu CCSD(T) calculations would provide benchmark energetic data against which the results from more cost-effective methods like DFT could be validated.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and reactivity. ut.ee
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing benzamide (B126) moiety and the carbon atoms attached to the chlorine atoms. A small HOMO-LUMO energy gap suggests that the molecule is more reactive and polarizable. ijcaonline.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. tandfonline.com
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Propensity to accept electrons. |
These descriptors provide a quantitative basis for predicting how this compound will interact with other reagents. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its interaction sites. tandfonline.comnih.gov
In an MEP map, different colors represent different values of the electrostatic potential.
Red: Regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, electron-poor, and are favorable sites for nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen of the amino group. nih.gov These areas are susceptible to interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be located around the hydrogen atoms of the amide and amino groups, indicating these are the most probable sites for nucleophilic attack. nih.govmdpi.com The aromatic ring itself would show a gradient of potential, influenced by the electron-donating amino group and the electron-withdrawing chlorine and benzamide groups.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
Conformational Dynamics in Solution
MD simulations are particularly useful for exploring the conformational landscape of a flexible molecule like this compound in a solvent, such as water. researchgate.net The simulation would involve placing a model of the molecule into a box of explicit solvent molecules and calculating the forces between all atoms using a pre-defined force field (e.g., OPLS-AA, CHARMM). acs.orgnih.gov
These simulations can reveal important dynamic properties:
Rotational Barriers: The molecule has several rotatable bonds, primarily the C(aryl)-C(amide) bond and the C-N amide bond. MD simulations can quantify the energy barriers to rotation around these bonds, which dictates the flexibility of the molecule and the rate of interconversion between different conformers. ut.eemdpi.com
Solvent Interactions: Simulations explicitly model the interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds between the amide/amino groups and surrounding water molecules.
Preferred Conformations: By analyzing the simulation trajectory, one can determine the most populated and energetically favorable conformations of the molecule in solution, providing insight into its average structure and shape in a realistic environment. tandfonline.com
The results of such simulations are crucial for understanding how the molecule behaves in a biological or chemical system, where its conformation and interactions with the surrounding environment are key to its function.
Solvent Interaction Studies
The interaction of a solute with a solvent is a critical factor influencing its chemical behavior, including reactivity and bioavailability. For this compound, computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations can be employed to model its behavior in various solvent environments. These studies typically investigate the solvation free energy, the radial distribution functions of solvent molecules around the solute, and the specific hydrogen bonding patterns.
The functional groups of this compound—the primary amine (-NH2), the amide (-CONH2), and the chloro-substituted aromatic ring—dictate its interactions. In polar protic solvents like water or ethanol, the amine and amide groups can act as both hydrogen bond donors and acceptors. The lone pairs on the oxygen and nitrogen atoms can accept hydrogen bonds from solvent molecules, while the hydrogens on the amide and amine groups can donate them. The chlorine atoms, due to their electronegativity, also influence the electronic distribution of the aromatic ring and can participate in weaker halogen bonding interactions.
In non-polar solvents, the interactions would be dominated by weaker van der Waals forces, primarily involving the dichlorinated benzene ring. Theoretical studies on related benzamide and benzoic acid derivatives have utilized methods like Car–Parrinello molecular dynamics (CPMD) to investigate the dynamics of intermolecular hydrogen bonds in the crystalline phase. mdpi.com Such studies can elucidate phenomena like proton transfer and the influence of quantum effects on hydrogen bond strength. mdpi.com While specific solvent interaction studies for this compound are not extensively documented in public literature, the principles derived from studies on analogous molecules provide a robust framework for predicting its behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead molecules. frontiersin.orgnih.gov
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.govhufocw.org For a molecule like this compound, a wide array of descriptors would be calculated using specialized software that often employs quantum chemical methods like Density Functional Theory (DFT). These descriptors can be categorized as follows:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight, atom counts, and connectivity indices. hufocw.org
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.org
Geometric Descriptors: These 3D descriptors describe the spatial arrangement of the atoms, including molecular surface area and volume. hufocw.org
Hydrophobic Descriptors: A key descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures the hydrophobicity of the molecule.
Studies on related 2,4-dichlorobenzoic acid derivatives have used such descriptors to build QSAR models for predicting antimicrobial activity. researchgate.net Similarly, QSAR studies on thiazole (B1198619) aminobenzamide derivatives have successfully correlated molecular fields (steric and electrostatic) with anticancer activity. nih.govbohrium.com
Table 1: Representative Molecular Descriptors for QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Molecular Weight | Size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
| Hydrophobic | logP | Lipophilicity, membrane permeability |
| 3D / Steric | Molecular Surface Area | Overall size and shape |
Statistical Model Development for Property Prediction
Once descriptors are calculated, a statistical model is developed to create a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., IC50 values). Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates a linear equation. researchgate.net More advanced methods include non-linear approaches like machine learning algorithms (e.g., Random Forest, Support Vector Machines). frontiersin.org
For instance, a hypothetical MLR model might look like: log(1/IC50) = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
The validity and predictive power of the model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.netnih.gov Successful QSAR models built for amide and benzamide derivatives have shown high predictive accuracy, enabling the rational design of new compounds with potentially enhanced activity against targets like xanthine (B1682287) oxidase or various cancer cell lines. frontiersin.orgnih.gov
Molecular Docking and Protein-Ligand Interaction Modeling (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com It is a powerful tool for understanding the molecular basis of biological activity and for structure-based drug design. nih.gov
Ligand-Target Recognition and Binding Site Analysis
In silico studies have explored the interaction of various 2,4-dichlorobenzamide (B1293658) derivatives with several protein targets. These studies help identify the specific binding site on the protein and predict the binding affinity, often expressed as a docking score or binding energy.
Urease Inhibition: A derivative, N-(Adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide, was docked into the active site of urease from Canavalia ensiformis (Jack bean). The docking analysis aimed to understand the structural basis for the compound's inhibitory activity against this enzyme. mdpi.com
EGFR Inhibition: In another study, N-(allylcarbamothioyl)-3,4-dichlorobenzamide was docked into the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB: 1M17). researchgate.net The results indicated a stable binding within the receptor's active site, suggesting a potential mechanism for its anticancer activity. researchgate.net
Antidiabetic Targets: A series of sulfamoyl-nitrobenzamide derivatives, which share the chloro-substituted benzamide moiety, were docked against α-glucosidase and α-amylase. The docking studies helped to rationalize the observed in vitro inhibitory activities and highlighted key interactions within the enzyme active sites. nih.gov
In each case, the 2,4-dichlorobenzamide portion of the molecule contributes significantly to the binding by occupying specific sub-pockets within the larger binding site of the target protein. The analysis reveals which amino acid residues are in close proximity to the ligand, setting the stage for a detailed interaction analysis.
Characterization of Non-Covalent Interactions at Molecular Interfaces
The stability of a protein-ligand complex is determined by a network of non-covalent interactions. nih.govnih.gov For this compound and its analogs, these interactions are critical for their biological function.
Hydrogen Bonds: The amide and amino groups are primary sites for hydrogen bonding. In docking studies of dichlorobenzamide derivatives, hydrogen bonds are consistently observed between the amide's N-H or C=O group and backbone or side-chain residues of the protein, such as with Leu83 in CDK2 or with active site residues in α-glucosidase. nih.gov
Hydrophobic Interactions: The dichlorinated benzene ring provides a large hydrophobic surface that can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues like valine, leucine, and isoleucine in the binding pocket.
Halogen Bonds: The chlorine atoms on the benzamide ring can act as Lewis bases and participate in halogen bonding—a specific, directional interaction with electron-donating atoms like oxygen or sulfur from amino acid side chains (e.g., from serine, threonine, or methionine). nih.govresearchgate.net This type of interaction is increasingly recognized as a significant contributor to binding affinity in drug design. researchgate.net
Pi-Interactions: The aromatic ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or cation-pi interactions with positively charged residues like lysine (B10760008) or arginine.
These interactions are often visualized using 2D and 3D diagrams, which map the precise contacts between the ligand and the protein. Molecular dynamics simulations can further be used to assess the stability of these interactions over time. nih.gov
Table 2: Summary of Non-Covalent Interactions in Docking Studies of Dichlorobenzamide Derivatives
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners | Reference Study Context |
|---|---|---|---|
| Hydrogen Bond | Amide (-CONH2), Amino (-NH2) | Asp, Glu, Ser, Thr, Backbone C=O/N-H | EGFR, Urease, α-Glucosidase inhibitors mdpi.comresearchgate.netnih.gov |
| Hydrophobic | Dichlorophenyl Ring | Ala, Val, Leu, Ile, Pro, Met | General finding in most docking studies nih.gov |
| Halogen Bond | Chlorine Atoms (-Cl) | Backbone C=O, Ser, Thr, Asp, Glu | General principle in halogenated drug design nih.govresearchgate.net |
| Pi-Pi Stacking | Benzene Ring | Phe, Tyr, Trp, His | Common in aromatic ligand binding nih.gov |
Chemical Reactivity and Mechanistic Pathways Involving 5 Amino 2,4 Dichlorobenzamide
Reaction Mechanisms of Amide Hydrolysis and Formation
The amide functional group is central to the reactivity of 5-Amino-2,4-dichlorobenzamide, undergoing both hydrolysis and formation reactions under specific conditions.
Amide Hydrolysis Amide hydrolysis is the cleavage of the carbon-nitrogen bond by reaction with water, yielding a carboxylic acid and an amine. allen.in This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (or a protonated amine) leads to the formation of 5-amino-2,4-dichlorobenzoic acid. allen.inlibretexts.org The final products are the carboxylic acid and an ammonium (B1175870) salt, which makes the reaction essentially irreversible. libretexts.org
Mechanism Steps (Acidic): libretexts.org
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of ammonia as the leaving group.
Deprotonation of the carbonyl to yield the carboxylic acid.
Base-Promoted Hydrolysis: In basic solutions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral alkoxide intermediate. allen.inlibretexts.org This intermediate then collapses, expelling the amide anion (⁻NH₂) as the leaving group to form the carboxylic acid. libretexts.org In a final, rapid acid-base reaction, the amide anion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia. libretexts.org The reaction is considered base-promoted as a full equivalent of base is consumed. libretexts.org
Mechanism Steps (Basic): allen.in
Nucleophilic attack by a hydroxide ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the amide anion (⁻NH₂).
Deprotonation of the carboxylic acid by the amide anion to form a carboxylate and ammonia.
Studies on the biodegradation of the related compound 2,6-dichlorobenzamide (B151250) (BAM) have shown that amide hydrolysis is a key degradation pathway, which can be a biological or a non-biological process. epa.govacs.org The mechanism is consistent with either the formation of a tetrahedral intermediate or a concerted reaction. acs.org
Amide Formation The synthesis of this compound typically involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with ammonia. The precursor, 5-amino-2,4-dichlorobenzoic acid, can be converted to the highly reactive 5-amino-2,4-dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com This acyl chloride then readily reacts with ammonia in a nucleophilic acyl substitution reaction to form the target amide.
| Reaction | Reagent/Condition | Products from this compound |
| Amide Formation | ||
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 5-Amino-2,4-dichlorobenzoyl chloride |
| Amination | Ammonia (NH₃) | This compound |
| Amide Hydrolysis | ||
| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | 5-Amino-2,4-dichlorobenzoic acid and Ammonium salt |
| Basic Hydrolysis | Aqueous base (e.g., NaOH), heat | 5-Amino-2,4-dichlorobenzoate salt and Ammonia |
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com
In this compound, the ring is substituted with:
An amino group (-NH₂) at C5: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgmsu.edu
An amide group (-CONH₂) at C1: This group is deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl.
The directing influence of these substituents must be considered collectively. The amino group is one of the most powerful activating groups, and its directing effect will dominate over the weaker directing effects of the chlorine atoms and the deactivating effect of the amide group. msu.edu
| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |
| -NH₂ | C5 | Strongly Activating, Donating | Ortho, Para | C2, C4, C6 |
| -Cl | C2 | Deactivating, Withdrawing | Ortho, Para | C1, C3, C5 |
| -Cl | C4 | Deactivating, Withdrawing | Ortho, Para | C1, C3, C5 |
| -CONH₂ | C1 | Deactivating, Withdrawing | Meta | C3, C5 |
Considering the available positions on the ring (C3 and C6 are unsubstituted), the powerful activating and directing effect of the amino group at C5 is the determining factor. The positions ortho to the amino group are C4 and C6, while the para position is C2. Since positions C2 and C4 are already occupied by chlorine atoms, electrophilic attack is overwhelmingly directed to the open C6 position. Research on the related 5-amino-2,4-dichlorobenzoic acid confirms that further halogenation occurs preferentially at the C6 position. smolecule.com
Nucleophilic Substitution at the Carbonyl and Aromatic Halogen Sites
Nucleophilic Substitution at the Carbonyl Carbon The primary nucleophilic substitution reaction involving the amide carbonyl is reduction. Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by the formation of a complex with the aluminum species and subsequent elimination of an oxygen-aluminum species, leading to an iminium ion intermediate. A second hydride attack on the iminium ion yields the final amine product, 5-amino-2,4-dichlorobenzyl amine. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr) Nucleophilic aromatic substitution involves the replacement of a leaving group (in this case, a chlorine atom) on the aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. msu.edu
In this compound, the electron-withdrawing amide group (-CONH₂) activates the chlorine atoms at both the C2 (ortho) and C4 (para) positions for SₙAr. The electron-donating amino group (-NH₂) at C5 generally deactivates the ring towards nucleophilic attack. However, the regioselectivity of the substitution can be complex. In related dichlorinated systems, nucleophilic substitution can sometimes be non-selective. google.com For 2,4-dichloro-substituted rings, the chlorine at the 4-position is often more susceptible to nucleophilic attack due to activation from a para electron-withdrawing group and potentially less steric hindrance compared to the C2 position, which is flanked by the bulky amide group. smolecule.commdpi.com Therefore, nucleophiles such as amines, alkoxides, or thiolates could potentially displace the chlorine atoms, with a preference for the C4 position under certain conditions. smolecule.com
Redox Chemistry of the Amino Group
The aromatic amino group of this compound can participate in both oxidation and reduction reactions.
Oxidation of the Amino Group Aromatic amines are susceptible to oxidation, and the reaction can yield a variety of products depending on the oxidant and reaction conditions. acs.org
Mild oxidation can lead to the formation of colored dimeric and polymeric products.
Oxidation of primary aromatic amines can produce nitroso (-NO) or nitro (-NO₂) derivatives. acs.org
Under certain conditions, oxidative coupling can occur, leading to the formation of azo compounds (-N=N-). acs.orgoup.com
The electrochemical oxidation of aniline (B41778) derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. researchgate.net The presence of electron-withdrawing chloro and amide groups on the ring would make the oxidation of the amino group more difficult compared to aniline itself, requiring a higher oxidation potential. researchgate.net
Reduction to Form the Amino Group A common and important synthetic route to aromatic amines is the reduction of the corresponding nitro compound. wikipedia.orgmasterorganicchemistry.com Thus, this compound could be synthesized from a precursor like 5-nitro-2,4-dichlorobenzamide. This reduction is a key step in many industrial syntheses. A wide variety of reagents can accomplish this transformation, offering a range of selectivities and compatibilities with other functional groups. commonorganicchemistry.comniscpr.res.in
| Reagent System | Description | Reference |
| Catalytic Hydrogenation | ||
| H₂ with Pd/C, PtO₂, or Raney Ni | A common and efficient method. Raney nickel is often preferred if dehalogenation is a concern. | masterorganicchemistry.comcommonorganicchemistry.com |
| Metal/Acid Reduction | ||
| Fe, Sn, or Zn in acidic media (e.g., HCl) | A classic and widely used method for reducing nitroarenes to anilines. | masterorganicchemistry.comcommonorganicchemistry.com |
| Other Reagents | ||
| Tin(II) chloride (SnCl₂) | Provides a mild method for reduction, often preserving other reducible groups. | commonorganicchemistry.com |
| Sodium hydrosulfite (Na₂S₂O₄) | An alternative for substrates that are not compatible with hydrogenation or strongly acidic conditions. | wikipedia.org |
Structure Activity Relationship Sar Studies and Biological Target Interactions in Vitro/in Silico of 5 Amino 2,4 Dichlorobenzamide Derivatives
Enzyme Inhibition Studies (In Vitro/In Silico)
The modification of the 5-amino-2,4-dichlorobenzamide scaffold has yielded derivatives with notable inhibitory effects on several key enzymes. Computational and laboratory assays have been employed to elucidate the mechanisms underlying these interactions.
Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, is a significant target in medicinal chemistry. nih.gov Derivatives of this compound, particularly those incorporating a thiourea (B124793) moiety, have been investigated as urease inhibitors.
One study reported the synthesis of bis-acyl-thiourea derivatives, including N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide), referred to as UP-1. researchgate.netmdpi.com This compound, along with its analogs, was evaluated for its ability to inhibit urease. researchgate.net While another derivative in the series (YM-2) showed a higher percentage of inhibition, the study of these compounds provides a basis for understanding their interaction with the enzyme. researchgate.net The inhibitory mechanism of thiourea-based compounds often involves the chelation of the nickel ions within the urease active site by the sulfur and nitrogen atoms of the thiourea group, disrupting the enzyme's catalytic function. nih.gov
Another derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, has also been identified as a potential urease inhibitor. frontiersin.org In-vitro assays demonstrated that a related compound exhibited 73.8% inhibitory activity against urease. frontiersin.org Molecular docking studies of such derivatives help to visualize the binding orientation within the enzyme's active site, confirming stable molecular interactions. frontiersin.org
| Compound Derivative | Reported Urease Inhibition | IC₅₀ Value (µM) |
|---|---|---|
| YM-2 (related sulfonamide derivative) | 57.93% | 1.90 ± 0.02 |
| UP-1 (related bis-acyl-thiourea derivative) | Strong anti-urease activity | 1.55 ± 0.0288 |
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. Research into new inhibitors is an active field. nih.govnih.gov
A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound related to the dichlorobenzamide series, showed potent inhibitory activity against both AChE and BChE, with inhibition percentages reaching approximately 85% for both enzymes. frontiersin.org The IC₅₀ values were determined to be 26.23 µM (AChE) and 30.9 µM (BChE). frontiersin.org Molecular docking simulations supported these findings, revealing stable interactions with the active sites of both enzymes, with docking scores of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. frontiersin.org
Furthermore, the synthesis of indazolyl-2,3-dichlorobenzamide derivatives has been explored. nih.gov These compounds were evaluated for their capacity to inhibit human AChE and BuChE, with some derivatives showing enzymatic inhibition with IC₅₀ values below 10 µM against AChE. nih.gov
| Enzyme | Inhibitor | Reported Inhibition | IC₅₀ Value |
|---|---|---|---|
| Acetylcholinesterase (AChE) | N-((4-acetylphenyl)carbamothioyl)pivalamide | ~85% | 26.23 µM |
| Butyrylcholinesterase (BChE) | N-((4-acetylphenyl)carbamothioyl)pivalamide | ~85% | 30.9 µM |
| Acetylcholinesterase (AChE) | 5-aminoindazole derivatives (related precursors) | >50% | <10 µM |
Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. nih.govfrontiersin.org Inhibiting this enzyme can help manage postprandial hyperglycemia, a critical aspect of diabetes management. wikipedia.org
The biological evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide also included its effect on alpha-amylase. frontiersin.org The compound demonstrated a 57.9% inhibition of the enzyme's activity in vitro. frontiersin.org This suggests that the structural features of these derivatives could be optimized for interaction with the active site of alpha-amylase, potentially blocking substrate access and reducing carbohydrate digestion. frontiersin.org
| Enzyme | Inhibitor | Reported Inhibition |
|---|---|---|
| Alpha-Amylase | N-((4-acetylphenyl)carbamothioyl)pivalamide | 57.9% |
Receptor Binding and Transporter Modulation (In Vitro/In Silico)
Beyond direct enzyme inhibition, derivatives containing the dichlorobenzamide scaffold have been analyzed for their ability to interact with transport proteins and nucleic acids.
The betaine/GABA transporter 1 (BGT1) plays a role in regulating GABA levels and osmoregulation. nih.gov The search for selective BGT1 inhibitors is an area of interest for developing novel therapeutics. Through multilevel virtual screening, a derivative of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid was identified as a selective BGT1 inhibitor. nih.gov
In silico docking and molecular dynamics simulations predicted a stable binding mode for this compound within the orthosteric binding site of the human BGT1 transporter. nih.gov Key interactions were identified, including the coordination of the Na1 sodium ion by the compound's carboxyl group and the formation of a hydrogen bond with Gly57. nih.gov Mutagenesis studies confirmed the importance of specific residues for transporter inhibition; the compound's activity was significantly reduced or eliminated in mutants where key amino acids were altered (E52A, E52Y, Q299L). nih.gov These findings highlight a specific binding pocket and interaction mechanism that can be exploited for the rational design of new BGT1 inhibitors. nih.gov
| Interacting Residue/Ion | Type of Interaction | Significance |
|---|---|---|
| Gly57 | Hydrogen Bond | Stabilizes binding in the orthosteric site. |
| Glu52 | Key Interaction | Mutagenesis studies (E52A, E52Y) confirmed its importance for inhibitor activity. |
| Gln299 | Key Interaction | Mutagenesis studies (Q299L) confirmed its importance for inhibitor activity. |
| Na1 (Sodium Ion) | Coordination | Analogous to interactions observed for endogenous ligands like GABA. |
Small molecules can interact with DNA through non-covalent mechanisms such as intercalation (inserting between base pairs) or groove binding. nih.gov These interactions can be therapeutically relevant, particularly in the development of anticancer agents. dntb.gov.ua
Studies on bis-acyl-thiourea derivatives, including one featuring the 2,4-dichlorobenzamide (B1293658) moiety (UP-1), have explored their DNA binding properties. researchgate.net The research indicated that these derivatives interact with DNA through a mixed mode, involving both intercalation and groove binding. researchgate.net Thermodynamic parameters were calculated to quantify the binding affinity. The binding constant (Kb) provides a measure of the strength of the interaction, while the change in Gibbs free energy (ΔG) indicates the spontaneity of the binding process. researchgate.net Molecular docking results have further supported these experimental findings, illustrating how these derivatives orient themselves with the DNA helix. researchgate.net
| Compound Derivative | Binding Mode | Binding Constant (Kb) | Gibbs Free Energy (ΔG) |
|---|---|---|---|
| UP-1 (bis-acyl-thiourea derivative) | Mixed (Intercalation and Groove Binding) | Data provided in source researchgate.net | Data provided in source researchgate.net |
| UP-3 (related derivative) | Mixed (Intercalation and Groove Binding) | Reported as having a higher binding constant than UP-1 and UP-2 researchgate.net | Data provided in source researchgate.net |
Mechanistic Insights into Antimicrobial Activity (In Vitro)
Derivatives of this compound have been the subject of various studies to understand their potential as antimicrobial agents. These investigations have explored their efficacy against both bacterial and fungal pathogens, providing insights into their mechanisms of action at a cellular level.
Antibacterial Efficacy Against Specific Strains
The antibacterial potential of benzamide (B126) and specifically dichlorobenzamide derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.
In one study, a series of amide derivatives were synthesized and evaluated for their antimicrobial properties. tandfonline.com Among these, compounds AL-5 and AL-6 were identified as the most potent against Staphylococcus aureus and Escherichia coli. tandfonline.com At a concentration of 2000 µg/mL, these compounds produced significant zones of inhibition. tandfonline.com Further testing established the Minimum Inhibitory Concentration (MIC) for these derivatives, with AL-5 showing MIC values of 1800 µg/mL against S. aureus and 1200 µg/mL against E. coli. tandfonline.com Compound AL-6 recorded MIC values of 1600 µg/mL and 1400 µg/mL against the same strains, respectively. tandfonline.com
Another class of derivatives, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides, were also prepared and tested for antibacterial activity. nih.gov Research indicated that the introduction of specific functional groups such as hydroxyl (OH), methoxy (B1213986) (OCH₃), nitro (NO₂), chloro (Cl), and bromo (Br) to the molecular framework enhanced their antibacterial effects. nih.govresearchgate.net
Similarly, the synthesis of N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) resulted in a compound with moderate activity against both S. aureus and E. coli. dergipark.org.tr At a concentration of 31.25 μg/ml, this compound produced inhibition zones of 7.5 mm and 7.3 mm, respectively. dergipark.org.tr
Studies on N-Pyrazolyl Benzamide derivatives showed antibacterial potential across S. aureus, B. subtilis, E. coli, and S. typhi, with MIC values ranging from 3.12 to 100 μg/ml. semanticscholar.org It was noted that derivatives with substitutions on the 3rd position of the phenyl ring demonstrated encouraging activity against all tested microbes, with MICs between 6.25 and 25 μg/ml. semanticscholar.org
Furthermore, certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were specifically tested for their bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Time-kill studies revealed that at four times their MIC, compounds 1f, 1g, and 1h were bactericidal against two, one, and two MRSA strains, respectively, after 8 hours of incubation. nih.gov After 24 hours, their bactericidal activity extended to four, two, and two strains, respectively. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Amide Derivative AL-5 | Staphylococcus aureus | Inhibition Zone (2000 µg/mL) | 18 mm | tandfonline.com |
| Amide Derivative AL-5 | Escherichia coli | Inhibition Zone (2000 µg/mL) | 21 mm | tandfonline.com |
| Amide Derivative AL-6 | Staphylococcus aureus | Inhibition Zone (2000 µg/mL) | 18 mm | tandfonline.com |
| Amide Derivative AL-6 | Escherichia coli | Inhibition Zone (2000 µg/mL) | 21 mm | tandfonline.com |
| Amide Derivative AL-5 | Staphylococcus aureus | MIC | 1800 µg/mL | tandfonline.com |
| Amide Derivative AL-5 | Escherichia coli | MIC | 1200 µg/mL | tandfonline.com |
| Amide Derivative AL-6 | Staphylococcus aureus | MIC | 1600 µg/mL | tandfonline.com |
| Amide Derivative AL-6 | Escherichia coli | MIC | 1400 µg/mL | tandfonline.com |
| N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) | Staphylococcus aureus | Inhibition Zone (31.25 µg/ml) | 7.5 mm | dergipark.org.tr |
| N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) | Escherichia coli | Inhibition Zone (31.25 µg/ml) | 7.3 mm | dergipark.org.tr |
| N-Pyrazolyl Benzamides (3rd pos. sub) | Various bacteria | MIC | 6.25 - 25 µg/ml | semanticscholar.org |
Antifungal Potential and Selectivity
The exploration of this compound derivatives has also extended to their antifungal properties. Several studies have highlighted their potential against various fungal species, particularly Candida albicans.
The same series of amide derivatives that showed antibacterial effects were also tested against C. albicans. tandfonline.com Compounds AL-2, AL-5, AL-6, and AL-7 demonstrated significant antifungal activity at a concentration of 1000 μg/mL. tandfonline.com Specifically, AL-2 and AL-5 produced inhibition zones of 19 mm and 20 mm, while AL-6 and AL-7 both exhibited larger inhibition zones of 23 mm against C. albicans. tandfonline.com With the exception of one derivative (AL-1), all synthesized compounds in this series were active at this higher concentration. tandfonline.com
In the study of N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides, the compounds were also screened against various fungal strains. nih.gov The research concluded that the presence of certain substituents (OH, OCH₃, NO₂, Cl, Br) was beneficial for antifungal activity. nih.govresearchgate.net
Additionally, novel 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids, which include a 2,4-dichlorobenzamide moiety, were found to have moderate antifungal activity, with MIC values ranging from 31.25 to 250 μg/mL. doi.org Another study focused on new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which were evaluated against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq The results indicated that some of these compounds exhibited good, measurable activity when compared to the standard antifungal drug fluconazole. uobaghdad.edu.iq
| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Amide Derivative AL-2 | Candida albicans | Inhibition Zone (1000 µg/mL) | 19 mm | tandfonline.com |
| Amide Derivative AL-5 | Candida albicans | Inhibition Zone (1000 µg/mL) | 20 mm | tandfonline.com |
| Amide Derivative AL-6 | Candida albicans | Inhibition Zone (1000 µg/mL) | 23 mm | tandfonline.com |
| Amide Derivative AL-7 | Candida albicans | Inhibition Zone (1000 µg/mL) | 23 mm | tandfonline.com |
| 1,4-Naphthoquinone 2-iminothiazole hybrids | Various fungi | MIC | 31.25–250 µg/mL | doi.org |
| 2-Amino-5-chlorobenzothiazole derivatives | C. glabrata, A. niger | Activity | Good activity vs. fluconazole | uobaghdad.edu.iq |
Exploration of Antiparasitic Activity (In Vitro)
Research into the biological activities of these derivatives has included their potential to combat parasitic infections. In vitro studies have specifically highlighted promising activity against the protozoan parasite Leishmania tropica, the causative agent of cutaneous leishmaniasis.
A study involving seven synthesized amide derivatives (AL-1 to AL-7) assessed their antileishmanial activity against L. tropica. tandfonline.com The results were promising, with several compounds showing good activity. tandfonline.com Compounds AL-2, AL-4, AL-5, and AL-6 demonstrated potent antileishmanial effects, with IC₅₀ values of 0.68 ± 0.09, 0.68 ± 0.16, 0.66 ± 0.08, and 0.68 ± 0.12 µg/mL, respectively. tandfonline.com Other compounds in the series, AL-1 and AL-3, showed moderate to low activity. tandfonline.com These findings suggest that the amide scaffold derived from L-cysteine and substituted carboxylic acids is a promising starting point for developing new antileishmanial agents. tandfonline.comtandfonline.com
| Compound | Parasite Strain | Activity Measurement | Result (µg/mL) | Source |
|---|---|---|---|---|
| Amide Derivative AL-2 | Leishmania tropica | IC₅₀ | 0.68 ± 0.09 | tandfonline.com |
| Amide Derivative AL-4 | Leishmania tropica | IC₅₀ | 0.68 ± 0.16 | tandfonline.com |
| Amide Derivative AL-5 | Leishmania tropica | IC₅₀ | 0.66 ± 0.08 | tandfonline.com |
| Amide Derivative AL-6 | Leishmania tropica | IC₅₀ | 0.68 ± 0.12 | tandfonline.com |
| Amide Derivative AL-7 | Leishmania tropica | IC₅₀ | 0.68 ± 0.12 | tandfonline.com |
| Amide Derivative AL-1 | Leishmania tropica | IC₅₀ | 0.74 ± 0.10 | tandfonline.com |
| Amide Derivative AL-3 | Leishmania tropica | IC₅₀ | 0.97 ± 0.07 | tandfonline.com |
Investigation of Anti-proliferative Effects (In Vitro)
The structural features of dichlorobenzamide derivatives have also made them candidates for anti-cancer research. In vitro studies have evaluated their anti-proliferative effects against various human cancer cell lines, revealing cytotoxic potential and, in some cases, selectivity.
A series of new amino-substituted aza-acridine derivatives were tested against T24 bladder carcinoma and WM266-4 metastatic melanoma cell lines. mdpi.com Four compounds (11, 15, 35, and 39) showed notable cytotoxic effects. mdpi.com The activity was particularly pronounced against the WM266-4 melanoma cells, with compound 35 being the most active, exhibiting an IC₅₀ value of 24.74 ± 3.00 μM. mdpi.com This was followed by compound 39 (IC₅₀ = 27.31 ± 3.00 μM), compound 15 (IC₅₀ = 48.94 ± 3.00 μM), and compound 11 (IC₅₀ = 49.63 ± 3.00 μM). mdpi.com
In another line of research, pyrazole-based analogs were designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Several of these compounds were potent CDK2 inhibitors, with compounds 4, 7a, 7d, and 9 showing IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org When screened against a panel of 60 NCI cancer cell lines, compound 4 demonstrated exceptional anti-proliferative activity, with a mean growth inhibition of 96.47%. rsc.org
Furthermore, acridine–thiosemicarbazone derivatives have been evaluated for their anti-proliferative activity. mdpi.com Derivatives of the 6-chloro-2-methoxyacridine (B15215803) series (DL series) were highly active against leukemic cells. mdpi.com Compound DL-01 was the most potent against the K-562 cell line (IC₅₀ = 11.45 µM) and its resistant variant K562-Lucena 1 (IC₅₀ = 16.46 µM). mdpi.com
| Compound/Derivative Class | Target/Cell Line | Activity Measurement | Result (µM) | Source |
|---|---|---|---|---|
| Aza-acridine Derivative 35 | WM266-4 (Melanoma) | IC₅₀ | 24.74 ± 3.00 | mdpi.com |
| Aza-acridine Derivative 39 | WM266-4 (Melanoma) | IC₅₀ | 27.31 ± 3.00 | mdpi.com |
| Aza-acridine Derivative 15 | WM266-4 (Melanoma) | IC₅₀ | 48.94 ± 3.00 | mdpi.com |
| Aza-acridine Derivative 11 | WM266-4 (Melanoma) | IC₅₀ | 49.63 ± 3.00 | mdpi.com |
| Pyrazole-based analog 9 | CDK2/cyclin A2 | IC₅₀ | 0.96 | rsc.org |
| Pyrazole-based analog 7d | CDK2/cyclin A2 | IC₅₀ | 1.47 | rsc.org |
| Pyrazole-based analog 7a | CDK2/cyclin A2 | IC₅₀ | 2.0 | rsc.org |
| Pyrazole-based analog 4 | CDK2/cyclin A2 | IC₅₀ | 3.82 | rsc.org |
| Acridine–thiosemicarbazone DL-01 | K-562 (Leukemia) | IC₅₀ | 11.45 | mdpi.com |
| Acridine–thiosemicarbazone DL-01 | K562-Lucena 1 (Resistant Leukemia) | IC₅₀ | 16.46 | mdpi.com |
Role in the Synthesis of Complex Molecules and Advanced Intermediates
Precursor in Pharmaceutical Intermediate Synthesis
In the realm of medicinal chemistry, 5-Amino-2,4-dichlorobenzamide is a key starting material for synthesizing a range of pharmaceutical intermediates. researchgate.netfrontiersin.org The presence of the amino group and the dichlorobenzamide moiety allows for its incorporation into various scaffolds, contributing to the development of novel therapeutic agents. researchgate.netfrontiersin.org
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, and this compound provides a convenient entry point for their synthesis. researchgate.netfrontiersin.orgrsc.orgnih.govresearchgate.net The amino group is a key functional handle that can be readily transformed to construct these ring systems.
Triazoles: The amino group of aminobenzamides can undergo diazotization followed by cyclization reactions to form benzotriazinones, a class of triazole derivatives. researchgate.net While direct synthesis from this compound is a plausible route, literature more broadly describes the synthesis of complex triazole derivatives that incorporate a 2,4-dichlorobenzamide (B1293658) moiety. For example, N-{1-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2,4-dichlorobenzamide showcases the integration of the dichlorobenzamide structure into a larger, functionalized triazole molecule. evitachem.com General synthetic strategies for 1,2,4-triazoles often involve the reaction of hydrazides with various reagents or the cyclization of thiosemicarbazide (B42300) derivatives, pathways where this compound could be modified to participate. tubitak.gov.trnih.govscispace.comnih.gov
Thiadiazoles: The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of aminothiadiazoles with acyl chlorides. yok.gov.trbiopolymers.org.uanih.govresearchgate.netjmchemsci.com For instance, N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide, derived from 2,4-dichlorobenzoyl chloride, serves as a precursor to acyl thiourea (B124793) derivatives which can be cyclized to form thiadiazoles. rsc.org This demonstrates how the 2,4-dichlorobenzamide scaffold can be utilized in the synthesis of these heterocycles.
Imidazolinones: Research has demonstrated the synthesis of N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides. researchgate.netresearchgate.net This is achieved by reacting 2,4-dichlorobenzohydrazide with 4-arylidene-2-phenyloxazol-5(4H)-ones. researchgate.net This reaction directly incorporates the 2,4-dichlorobenzamide structure into the final imidazolinone product. researchgate.netresearchgate.net Imidazolidine-2,4-diones and their thioxo-analogs are another related class of heterocycles whose synthesis can involve precursors derived from aminobenzamides. nih.gov
| Heterocycle Class | Synthetic Approach | Example Derivative |
|---|---|---|
| Triazoles | Incorporation of the 2,4-dichlorobenzamide moiety into a larger triazole structure. | N-{1-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2,4-dichlorobenzamide evitachem.com |
| Thiadiazoles | Cyclization of acyl thiourea derivatives formed from 2,4-dichlorobenzoyl chloride. | N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide rsc.org |
| Imidazolinones | Reaction of 2,4-dichlorobenzohydrazide with oxazolones. | N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides researchgate.netresearchgate.net |
The structure of this compound is primed for the synthesis of more complex anilide and benzamide (B126) derivatives. The amino group can be acylated to form anilides, while the benzamide portion can be part of a larger, more functionalized molecule.
Anilide Derivatives: The primary amino group of this compound can readily react with acylating agents, such as acid chlorides or anhydrides, to form N-acylated derivatives (anilides). This reaction is a common strategy to build more complex molecules. For instance, the synthesis of N-(4-acetylphenyl)-2,4-dichlorobenzamide is a documented example of this type of transformation. semanticscholar.org
Benzamide Derivatives: this compound itself is a benzamide derivative, and it serves as a key intermediate for more complex structures that retain this core. magtech.com.cnresearchgate.net For example, it can be a precursor in the synthesis of N-pyrazolylbenzamide derivatives, which have shown potential antimicrobial and antitubercular activities. nih.govresearchgate.net Furthermore, various substituted benzamides with reported biological activities, such as anti-inflammatory or antidiabetic properties, often feature a dichlorinated phenyl ring, highlighting the importance of intermediates like this compound. nih.govcyberleninka.ru
| Derivative Type | Synthetic Transformation | Example |
|---|---|---|
| Anilide Derivative | Acylation of the amino group. | N-(4-Acetylphenyl)-2,4-dichlorobenzamide semanticscholar.org |
| Complex Benzamide | Incorporation into larger, functionalized molecules. | N-Pyrazolylbenzamide derivatives nih.govresearchgate.net |
Intermediate in Agrochemical Development
In the field of agrochemicals, derivatives of dichlorobenzamide are of significant interest. pubcompare.airesearchgate.netresearchgate.netnih.gov The herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) metabolizes in the environment to form 2,6-dichlorobenzamide (B151250) (BAM), a persistent and widely detected compound. researchgate.netnih.govfao.org While this compound is a different isomer, the study of dichlorobenzamides is crucial in this field. The structural features of this compound make it a potential building block for new pesticide candidates. mdpi.com Its derivatives can be synthesized and screened for herbicidal, insecticidal, or fungicidal properties. For example, benzoylpyrimidinylurea derivatives, which have been investigated for insecticidal and antifungal activities, can be synthesized from substituted benzamides. mdpi.com
Contribution to Advanced Materials Science Research
The unique combination of an aromatic diamine precursor structure and a robust dichlorinated ring makes this compound a candidate for applications in materials science. dumelelab.com
The bifunctional nature of this compound (considering the amino group and the potential for reactions at the benzamide) allows it to act as a monomer in polymerization reactions. Specifically, it can be a precursor for aromatic polyamides, which are known for their high thermal stability and mechanical strength. researchgate.netresearchgate.net The amino group can react with dicarboxylic acid chlorides in a polycondensation reaction to form the polyamide backbone. researchgate.netresearchgate.net The presence of the chlorine atoms on the phenyl ring can enhance properties such as flame retardancy and solubility in organic solvents.
The structural characteristics of this compound also lend themselves to the development of functional organic materials. dumelelab.com The chromophoric nature of the dichlorinated aromatic system, combined with the potential for modification at the amino and amide groups, makes it a candidate for the synthesis of dyes and pigments. Furthermore, the incorporation of this molecule into larger conjugated systems could lead to materials with interesting optical or electronic properties for use in optoelectronic devices.
Broader Research Applications and Future Directions
Methodological Advancements in Chemical Synthesis and Characterization
The synthesis of 5-Amino-2,4-dichlorobenzamide and its derivatives is rooted in established organic chemistry principles, yet there is significant scope for methodological innovation to enhance efficiency, sustainability, and scalability. Traditional synthetic routes for similar substituted benzamides often involve multi-step processes that may include nitration, reduction of the nitro group to an amine, and subsequent amidation of a carboxylic acid or its derivative. For instance, related syntheses have started from materials like 2-chloro-4-nitro benzoic acid or p-nitrobenzoic acid, proceeding through chlorination, condensation, and reduction steps. nih.govgoogle.com
Future advancements are likely to focus on the development of more streamlined and environmentally benign synthetic pathways. This could involve the use of novel catalytic systems to achieve higher yields and selectivity, minimizing the need for hazardous reagents and solvents. For example, employing polyethylene (B3416737) glycol-400 as a green solvent medium has shown promise in the synthesis of other complex heterocyclic compounds, a technique that could be adapted for benzamide (B126) derivatives. amazonaws.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, would also represent a significant leap forward in efficiency.
In terms of characterization, standard analytical techniques provide a comprehensive profile of these molecules.
| Analytical Technique | Information Provided |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as N-H stretches from the amine and amide, a C=O stretch from the amide, and C-Cl stretches. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the precise structure of the molecule by showing the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the aromatic ring. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound. amazonaws.com |
Future directions in characterization may involve more advanced techniques like X-ray crystallography to determine the solid-state structure and intermolecular interactions of new derivatives, providing deeper insights for rational drug design.
Design Principles for Novel Chemical Entities Based on the this compound Scaffold
The this compound scaffold is a versatile template for designing novel chemical entities with a wide range of potential biological activities. The core principle guiding this process is the establishment of Structure-Activity Relationships (SAR), where systematic modifications to the scaffold are correlated with changes in biological effect. Benzamide derivatives have demonstrated a broad spectrum of pharmacological potential, serving as a foundation for developing new therapeutic agents. nih.govmdpi.com
Key design strategies for creating novel derivatives from this scaffold include:
Derivatization of the Benzamide Moiety: The amide group can be substituted with various alkyl or aryl groups. This strategy has been used to create libraries of N-substituted benzamides to explore their inhibitory potential against enzymes like acetylcholinesterase and β-secretase. mdpi.com
Alteration of the Aromatic Ring Substitution: While the chlorine atoms at positions 2 and 4 define the parent scaffold, their replacement with other halogens (e.g., fluorine, bromine) or different electron-withdrawing/donating groups can fine-tune the electronic properties of the ring. This can impact the molecule's reactivity, metabolic stability, and binding affinity to target proteins. For example, studies on similar scaffolds have shown that the presence and position of electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups can greatly influence inhibitory activity. nih.gov
By applying these principles, researchers can systematically explore the chemical space around the this compound core to develop compounds with optimized potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. Research into related structures, such as 2-amino-1,4-naphthoquinone-benzamide derivatives, has shown that combining the benzamide unit with other pharmacologically active moieties can lead to potent cytotoxic agents. nih.gov
Untapped Research Frontiers in Bioinorganic Chemistry
Bioinorganic chemistry, which studies the role of metals in biology, presents a largely unexplored frontier for the application of the this compound scaffold. frontiersin.org The functional groups on this compound are well-suited for coordination with metal ions, opening up possibilities for the development of novel metal-based diagnostic and therapeutic agents.
A significant opportunity lies in designing derivatives that can act as chelating agents for metal ions. The amino and amide groups can serve as coordination sites for a variety of metals. By modifying the scaffold to include additional donor atoms (e.g., oxygen, nitrogen, sulfur), it is possible to create ligands with high affinity and selectivity for specific metal ions.
Potential applications in this domain include:
Medical Imaging: Benzamides have been successfully used as carriers for radioisotopes in imaging melanoma. nih.gov A derivative of this compound could be designed to chelate a radioactive metal, such as technetium-99m (⁹⁹ᵐTc) for SPECT imaging or gallium-68 (B1239309) (⁶⁸Ga) for PET imaging. The benzamide core would act as a vehicle to deliver the radioisotope to a specific biological target.
Therapeutic Agents: The scaffold could be used to carry cytotoxic metals or radioisotopes for targeted therapy. For instance, incorporating a chelating moiety capable of binding to a therapeutic radioisotope could create a radiopharmaceutical for cancer treatment. Furthermore, certain metal complexes exhibit unique biological activities, and complexes of this compound derivatives could be screened for novel anticancer or antimicrobial properties. nih.gov
Sensors: Derivatives could be designed to act as fluorescent sensors for specific metal ions. Coordination of a target metal ion could induce a change in the molecule's fluorescence, allowing for the detection and quantification of that ion in biological systems.
The exploration of these avenues would require an interdisciplinary approach, combining synthetic organic chemistry with coordination chemistry and biological evaluation to unlock the full potential of this scaffold in the bioinorganic field.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery and chemical research, offering powerful tools to accelerate the design and optimization of novel compounds based on the this compound scaffold. nih.govmdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional trial-and-error methods. nih.gov
Key applications of AI and ML in this context include:
Predictive Modeling (QSAR): Machine learning algorithms can be trained on datasets of existing benzamide derivatives and their measured biological activities to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis.
Virtual Screening: AI-powered virtual screening can rapidly assess large chemical libraries to identify molecules that are likely to bind to a specific biological target. mdpi.com Using the this compound scaffold as a query, these algorithms can search for structurally similar compounds or molecules with complementary properties, expanding the pool of potential lead candidates.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules with desired properties. mdpi.comcrimsonpublishers.com By providing the model with the this compound scaffold as a starting point and defining a set of desired characteristics (e.g., high potency, low toxicity), these algorithms can generate novel chemical structures for further investigation.
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for target molecules. By analyzing known chemical reactions, these platforms can propose step-by-step synthetic pathways, suggest optimal reagents and reaction conditions, and even predict potential side reactions.
The synergy between computational predictions and experimental validation creates a powerful feedback loop. AI/ML models can guide experimental work by identifying high-potential molecules, and the resulting experimental data can then be used to further refine and improve the predictive accuracy of the models. youtube.com This iterative process holds immense promise for accelerating the discovery and optimization of next-generation compounds derived from the this compound core.
Q & A
Basic: What are the optimal synthetic routes for 5-Amino-2,4-dichlorobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves functionalizing chlorinated benzoic acid derivatives. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole analogs can be synthesized by refluxing substituted benzaldehydes with chlorinated precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and purification . Optimization may include varying stoichiometry, temperature (reflux vs. room temperature), and acid catalysts. Column chromatography (e.g., normal-phase with methanol/ammonium mixtures) is effective for isolating pure products .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : To confirm substitution patterns and amine proton environments.
- X-ray crystallography : For resolving bond angles and molecular packing. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, especially for high-resolution data .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Multi-technique validation is essential to address discrepancies, such as polymorphism in related benzamide derivatives .
Advanced: How can researchers design experiments to evaluate this compound’s bioactivity against neurological targets?
Methodological Answer:
Structure-activity relationship (SAR) studies can be guided by prior work on benzamide analogs. For example:
- Receptor binding assays : Test affinity for dopamine D2 and serotonin 5-HT3 receptors using radioligand displacement assays, as done for structurally similar 4-amino-5-chloro-2-methoxybenzoic acid derivatives .
- Dose-response curves : Use cell-based models (e.g., HEK293 cells expressing target receptors) to assess potency (EC50) and efficacy.
- Computational docking : Leverage PubChem’s 3D conformer data (e.g., InChI key WKAJLWHPNIJUDZ) to predict binding modes .
Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries. SHELXL’s robust refinement algorithms help minimize model bias .
- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility that might explain discrepancies between solid-state (crystallography) and solution-phase (NMR) data.
- Impurity analysis : Employ HPLC-MS to rule out byproducts affecting spectroscopic results, as seen in triazole derivative studies .
Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to predict dipole moments, solubility, and logP values.
- Molecular dynamics (MD) : Simulate interactions with biological membranes or solvents (e.g., water, DMSO) to assess permeability.
- QSAR models : Train models using PubChem bioassay data (e.g., AID 743254) to predict toxicity or metabolic stability .
Advanced: How can researchers evaluate the potential of this compound as a precursor for metal complexes?
Methodological Answer:
- Coordination studies : React with Ce(IV) or other metals under inert conditions, as demonstrated in trinuclear Ce(IV)-Salen complexes with triazine-based ligands. Monitor via UV-Vis and FTIR for shifts in amine/carbonyl vibrations .
- Stability assays : Test pH-dependent solubility and redox behavior using cyclic voltammetry.
- X-ray absorption spectroscopy (XAS) : Characterize metal-ligand bond distances and oxidation states .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Improve yield and reproducibility by controlling reaction parameters (e.g., residence time, temperature) in continuous-flow reactors.
- Green chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) during reflux steps .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
